molecular formula C16H21NO2 B250091 N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide

N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B250091
M. Wt: 259.34 g/mol
InChI Key: ZKZNAVZFMHKNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide, also known as DADMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DADMA is a derivative of acetamide and contains allyl and dimethylphenoxy groups.

Scientific Research Applications

N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use in cancer treatment. In material science, N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been studied for its ability to form self-assembled monolayers on gold surfaces. In environmental science, N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been investigated for its potential use in wastewater treatment.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide is not fully understood. However, it is believed that N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide acts as a covalent modifier of proteins, specifically cysteine residues. This modification can lead to changes in protein function and activity. N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has also been shown to inhibit the proliferation of cancer cells. In animal studies, N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have analgesic and anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its ease of synthesis. N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide can be synthesized with high yields using a straightforward process. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its potential toxicity. N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide has been shown to be toxic to certain cell lines at high concentrations. Therefore, caution should be taken when using N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments.

Future Directions

There are several future directions for the study of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide. One direction is the investigation of its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to fully understand the mechanism of action of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide and its potential applications in the treatment of inflammatory and painful conditions. Another direction is the study of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide's potential use in cancer treatment. Further studies are needed to fully understand the anticancer properties of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide and its potential use in combination with other anticancer agents. Additionally, the potential use of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide in material science and environmental science should be further investigated.

Synthesis Methods

The synthesis of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide involves the reaction of 3,4-dimethylphenol with allyl bromide in the presence of sodium hydride to form 2-(3,4-dimethylphenoxy)propene. This intermediate is then reacted with N,N-dimethylacetamide in the presence of sodium hydride to form N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide. The synthesis of N,N-diallyl-2-(3,4-dimethylphenoxy)acetamide is a straightforward process and can be achieved with high yields.

properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C16H21NO2/c1-5-9-17(10-6-2)16(18)12-19-15-8-7-13(3)14(4)11-15/h5-8,11H,1-2,9-10,12H2,3-4H3

InChI Key

ZKZNAVZFMHKNNE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC=C)CC=C)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC=C)CC=C)C

Origin of Product

United States

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